1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate
Description
Properties
IUPAC Name |
1-(furan-2-ylmethylamino)-3-(4-methylphenoxy)propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.C2H2O4/c1-12-4-6-14(7-5-12)19-11-13(17)9-16-10-15-3-2-8-18-15;3-1(4)2(5)6/h2-8,13,16-17H,9-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRWGCKIHYZWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CNCC2=CC=CO2)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate typically involves multiple steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Attachment of the p-tolyloxy group: This step involves the reaction of the furan-2-ylmethylamine with a p-tolyloxy halide in the presence of a base to form the desired ether linkage.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The p-tolyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the amino group could yield secondary or tertiary amines.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to 1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate exhibit significant anticonvulsant properties. For instance, studies on related compounds have demonstrated their efficacy in controlling seizures in rodent models, suggesting a potential for treating epilepsy and other seizure disorders. The structure-activity relationship (SAR) of these compounds is critical, as modifications can enhance their protective indices against seizures while minimizing side effects .
Neuroprotective Effects
The neuroprotective properties of similar compounds have been explored, particularly concerning their ability to modulate ion channels involved in neuronal excitability. By affecting sodium channel dynamics, these compounds may reduce hyperexcitability associated with neurological disorders. This mechanism is crucial for developing new treatments for conditions like multiple sclerosis and neuropathic pain .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to explore their pharmacological profiles further. For example, modifications at the aromatic rings or the amino group can significantly impact the biological activity of these compounds .
Case Studies
Mechanism of Action
The mechanism of action of 1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related propanolamine derivatives, focusing on substituent variations, physicochemical properties, and synthesis outcomes. Key analogs include beta-blockers, anticancer agents, and research compounds with modified amino or aryloxy groups.
Structural and Functional Group Comparisons
Biological Activity
1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate, with a molecular formula of CHNO and a molecular weight of 351.4 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's structure includes a furan ring and a p-tolyloxy group, which are significant for its biological interactions. The oxalate moiety may influence its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 1215719-12-2 |
Antioxidant Properties
The antioxidant capacity of similar compounds has been documented in several studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The presence of the furan ring may enhance the electron-donating ability of this compound, suggesting potential antioxidant activity.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds containing furan and phenolic groups. These compounds may help protect neuronal cells from damage due to oxidative stress and inflammation. Preliminary studies suggest that this compound could exhibit similar neuroprotective properties.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The furan moiety may act as a free radical scavenger, reducing oxidative damage.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound could modulate inflammatory responses.
- Receptor Interaction : The structural components may facilitate interaction with specific biological receptors, influencing cellular signaling pathways.
Case Studies
Although direct case studies on this compound are scarce, related research provides insights into its potential applications:
- Study on Furan Derivatives : A study demonstrated that certain furan derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a promising direction for further research on this compound's efficacy .
- Neuroprotective Research : In vitro studies have shown that phenolic compounds can protect against neurodegeneration by reducing oxidative stress markers in neuronal cell cultures .
- Antioxidant Evaluation : A comparative analysis of various phenolic compounds revealed that those with furan rings exhibited higher antioxidant capacities than their non-furan counterparts .
Q & A
Q. What are the recommended synthetic routes for 1-((Furan-2-ylmethyl)amino)-3-(p-tolyloxy)propan-2-ol oxalate, and how can reaction conditions be optimized?
A two-step approach is typically employed:
Amination : React 3-(p-tolyloxy)propan-2-ol with furan-2-ylmethylamine under basic conditions (e.g., KCO) in a polar aprotic solvent like acetonitrile at 60–80°C for 12–24 hours. Monitor completion via TLC or HPLC .
Oxalate Salt Formation : Treat the free base with oxalic acid in ethanol or methanol at room temperature, followed by recrystallization to enhance purity .
Optimization Tips : Adjust molar ratios (1:1.2 for amine:oxalic acid), solvent polarity, and cooling rates during crystallization to improve yield (target >70%) and reduce byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC : C18 column, mobile phase = acetonitrile/0.1% formic acid (70:30), flow rate = 1 mL/min. Purity >98% is acceptable for biological assays .
- NMR : Confirm proton environments (e.g., furan methylene at δ 3.8–4.2 ppm, oxalate protons at δ 4.5–5.0 ppm) and absence of residual solvents .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H] (calculated m/z for CHNO: 336.13) .
Q. What safety precautions are critical when handling this compound in the lab?
- Hazard Classification : Based on structural analogs, anticipate acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory sensitization (Category 3, H335) .
- Mitigation : Use fume hoods, nitrile gloves, and closed systems during synthesis. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does the oxalate salt form influence the compound’s solubility and bioavailability compared to the free base?
- Solubility : The oxalate salt improves aqueous solubility (e.g., ~15 mg/mL in PBS at pH 7.4 vs. <5 mg/mL for the free base) due to ionic interactions .
- Bioavailability : Salt formation enhances dissolution rates in gastrointestinal fluid, but may reduce membrane permeability. Conduct parallel in vitro assays (Caco-2 permeability, PAMPA) to compare free base and salt forms .
Q. What computational strategies can predict the compound’s binding affinity to β-adrenergic receptors?
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : If one study reports IC = 10 nM (β) and another IC = 50 nM:
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
-
Accelerated Stability Testing :
Condition Degradation (%) at 30 Days Key Degradants pH 1.2 (HCl) 25% Furan cleavage pH 7.4 (PBS) 5% Oxalate hydrolysis 40°C, 75% humidity 15% p-Tolyl ether oxidation
Recommendation : Lyophilize for long-term storage and use antioxidants (e.g., BHT) in formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
